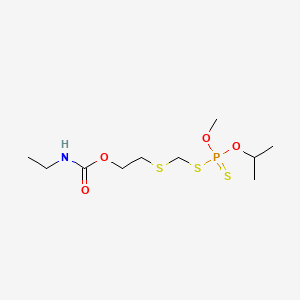
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is an organic compound with the molecular formula C8H12O4 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then converted to the final product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted spiro compounds.
科学的研究の応用
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3,9-bis(methylene)-
- 3,9-Divinyl-1,5,7,11-tetraoxaspiro(5.5)undecane
Comparison
Compared to similar compounds, 1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is unique due to its specific methylene group at the 3-position
特性
CAS番号 |
57516-73-1 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
3-methylidene-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H12O4/c1-7-5-11-8(12-6-7)9-3-2-4-10-8/h1-6H2 |
InChIキー |
OGWFRFMHFVZWTI-UHFFFAOYSA-N |
正規SMILES |
C=C1COC2(OCCCO2)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


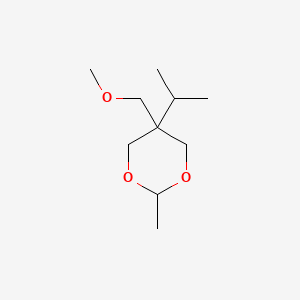

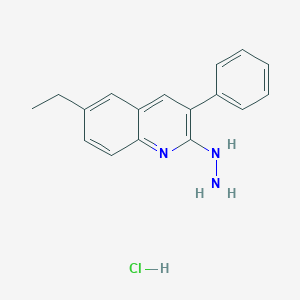
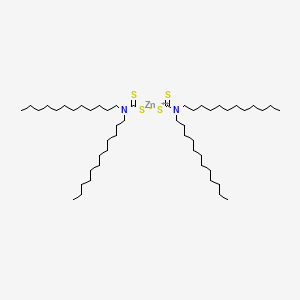
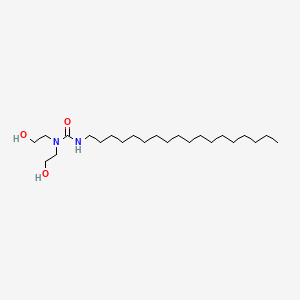
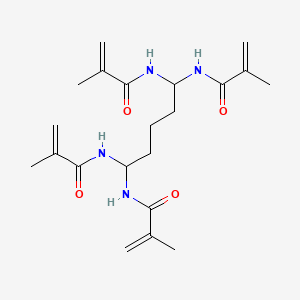

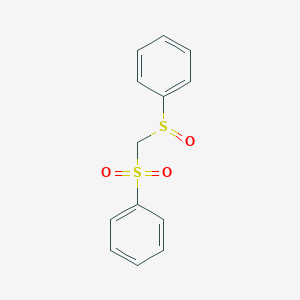


![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)


